

# Spectroscopic Profile of Heptyl Chloroacetate: A Technical Guide

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## Compound of Interest

Compound Name: *Heptyl chloroacetate*

Cat. No.: *B14681878*

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This technical guide provides a comprehensive overview of the spectroscopic data for **heptyl chloroacetate** ( $C_9H_{17}ClO_2$ ), a chloroacetate ester. Due to the limited availability of raw experimental data in public databases, this guide combines expected spectroscopic characteristics based on the compound's structure with available data from public repositories. The information is presented to aid in the identification, characterization, and quality control of this compound in a research and development setting.

## Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **heptyl chloroacetate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR (Proton NMR)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.20	Triplet	2H	-O-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>3</sub>
~4.05	Singlet	2H	Cl-CH <sub>2</sub> -C(=O)-
~1.65	Quintet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub>
~1.30	Multiplet	8H	-O-(CH <sub>2</sub> ) <sub>2</sub> -(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub>
~0.90	Triplet	3H	-O-(CH <sub>2</sub> ) <sub>6</sub> -CH <sub>3</sub>

<sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift ( $\delta$ ) ppm	Assignment
~167	C=O (Ester carbonyl)
~66	-O-CH <sub>2</sub> - (Ester methylene)
~41	Cl-CH <sub>2</sub> - (Chloroacetyl methylene)
~32	-(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~29	-O-CH <sub>2</sub> -CH <sub>2</sub> - and -O-(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>2</sub> -
~26	-O-(CH <sub>2</sub> ) <sub>3</sub> -CH <sub>2</sub> -
~22	-O-(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>2</sub> -
~14	-CH <sub>3</sub> (Terminal methyl)

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2950-2850	Strong	C-H stretching (Alkyl)
~1750	Strong	C=O stretching (Ester)
~1465	Medium	C-H bending (Methylene)
~1280	Strong	C-O stretching (Ester)
~725	Medium-Weak	C-Cl stretching

## Mass Spectrometry (MS)

The mass spectrum of **heptyl chloroacetate** is characterized by fragmentation patterns typical for esters and alkyl halides. The following major peaks are expected or observed in an electron ionization (EI) mass spectrum.<sup>[1]</sup>

m/z	Proposed Fragment
192/194	[M] <sup>+</sup> (Molecular ion)
157	[M - Cl] <sup>+</sup>
99	[C <sub>7</sub> H <sub>15</sub> ] <sup>+</sup> (Heptyl cation)
77/79	[ClCH <sub>2</sub> CO] <sup>+</sup> (Chloroacetyl cation)
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Propyl fragment)

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization for specific instrumentation.

## NMR Spectroscopy

A sample of **heptyl chloroacetate** (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm). The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. For

$^1\text{H}$  NMR, a sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

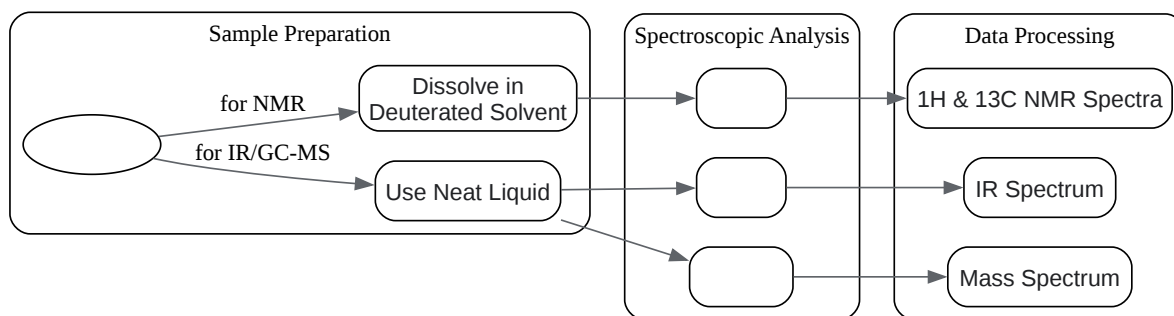
The infrared spectrum of neat liquid **heptyl chloroacetate** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.<sup>[2]</sup> Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar column like SE-30). The separated components then enter the mass spectrometer, which is operated in electron ionization (EI) mode with a typical ionization energy of 70 eV. The mass analyzer scans a mass-to-charge ( $m/z$ ) range, for example, from 40 to 300 amu, to detect the molecular ion and its fragment ions. The NIST WebBook provides a mass spectrum for chloroacetic acid, heptyl ester.<sup>[3]</sup>

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like **heptyl chloroacetate**.



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Caption: A generalized workflow for the spectroscopic analysis of **heptyl chloroacetate**.

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## References

- 1. Chloroacetic acid, heptyl ester [webbook.nist.gov]
- 2. Heptyl chloroacetate | C<sub>9</sub>H<sub>17</sub>ClO<sub>2</sub> | CID 520693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-chloroacetoacetate(609-15-4) <sup>1</sup>H NMR spectrum [chemicalbook.com]
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